- Water-Soluble Hypervalent Iodine(III) Having an I-N Bond. A Reagent for the Synthesis of IndolesOrganic Letters, 2018, 20(13), 4052-4056,
Cas no 92623-83-1 (Pravadoline)

Pravadoline structure
商品名:Pravadoline
Pravadoline 化学的及び物理的性質
名前と識別子
-
- (4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone
- (4-Methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
- Pravadoline
- PRAVADOLINE (WIN48098)
- WIN 48098
- P3JW662TWA
- DSSTox_RID_81361
- DSSTox_CID_26127
- DSSTox_GSID_46127
- Pravadoline, Pravadoline Maleate
- Pravadolina
- Pravadolinum
- (4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- SMR001550504
- Pravadoline [INN]
- Pravadolinum [INN-Latin]
- Pravadolina [INN-Spanish]
- MLS004774040
- MLS006010335
- (4-Methoxyphenyl)[2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl]methanone (ACI)
- NCGC00160396-04
- BRD-K46209126-001-01-5
- HMS2089L05
- BDBM50008029
- Methanone, (4-methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)-
- DS-1893
- 92623-83-1
- NCGC00160396-03
- CCG-208742
- NCGC00160396-02
- p-methoxyphenyl 2-methyl-1-(2-morpholinoethyl)indol-3-yl ketone
- Tox21_111785_1
- SCHEMBL488940
- AB01275459-01
- (s-cis) -(4-Methoxy-phenyl)-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone
- Pravadoline (WIN 48,098)
- DTXSID2046127
- Pravadoline, (WIN 48,098)
- Tox21_111785
- UNII-P3JW662TWA
- DTXCID0026127
- CAS-92623-83-1
- NS00009981
- Q7238828
- MEUQWHZOUDZXHH-UHFFFAOYSA-N
- CHEMBL13178
- NCGC00160396-01
- BCP21160
- Pravadoline(WIN 48,098)?
- 3-(4-methoxybenzoyl)-2-methyl-1-[2-(morpholin-4-yl)ethyl]-1H-indole
- SR-05000001465-1
- AKOS000278689
- SR-05000001465
- BRD-K46209126-001-06-4
- (4-Methoxyphenyl)(2-methyl-1-(2-(4-morpholinyl)ethyl)-1H-indol-3-yl)methanone
- Pravadoline(WIN 48,098)
- Win-48098
-
- MDL: MFCD00864378
- インチ: 1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3
- InChIKey: MEUQWHZOUDZXHH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)N(CCN2CCOCC2)C2C1=CC=CC=2)C1C=CC(OC)=CC=1
計算された属性
- せいみつぶんしりょう: 378.19400
- どういたいしつりょう: 378.194343
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 43.7
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 553.1±50.0 °C at 760 mmHg
- フラッシュポイント: 288.3±30.1 °C
- 屈折率: 1.603
- PSA: 43.70000
- LogP: 3.45940
- じょうきあつ: 0.0±1.5 mmHg at 25°C
Pravadoline セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Pravadoline 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pravadoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73592-10mg |
Pravadoline |
92623-83-1 | 98% | 10mg |
¥1481.00 | 2022-04-26 | |
Key Organics Ltd | DS-1893-10MG |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 10mg |
£63.00 | 2023-09-08 | |
Key Organics Ltd | DS-1893-50MG |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 50mg |
£102.00 | 2023-09-08 | |
eNovation Chemicals LLC | D641458-1g |
Pravadoline |
92623-83-1 | 97% | 1g |
$450 | 2024-06-05 | |
DC Chemicals | DC8887-100 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 100mg |
$200.0 | 2022-02-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P40640-50mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | 50mg |
¥268.0 | 2021-09-08 | ||
DC Chemicals | DC8887-250 mg |
Pravadoline(WIN 48,098) |
92623-83-1 | >98% | 250mg |
$400.0 | 2022-02-28 | |
Axon Medchem | 1523-50 mg |
Pravadoline |
92623-83-1 | 99% | 50mg |
€210.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200369A-25 mg |
Pravadoline, |
92623-83-1 | 98% | 25mg |
¥1,888.00 | 2023-07-11 | |
Key Organics Ltd | DS-1893-100mg |
(4-Methoxyphenyl)(2-methyl-1-(2-morpholinoethyl)-1H-indol-3-yl)methanone |
92623-83-1 | >95% | 100mg |
£146.00 | 2023-09-08 |
Pravadoline 合成方法
合成方法 1
はんのうじょうけん
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- C-Attached aminoalkylindoles: potent cannabinoid mimeticsBioorganic & Medicinal Chemistry Letters, 1996, 6(1), 17-22,
合成方法 3
はんのうじょうけん
リファレンス
- Preparation of 1-(aminoalkyl)indoles useful as analgesic agents or as intermediates and their production processes, Canada, , ,
合成方法 4
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt; 20 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- [3 + 2]-Annulations of N-Hydroxy Allenylamines with Nitrosoarenes: One-Pot Synthesis of Substituted Indole ProductsOrganic Letters, 2016, 18(3), 412-415,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 15 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; 4 h, 50 °C; 50 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Synthesis of indoles and quinazolines via additive-controlled selective C-H activation/annulation of N-arylamidines and sulfoxonium ylidesChemical Communications (Cambridge, 2019, 55(28), 4039-4042,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
リファレンス
- Cyclooctatetraene: A Bioactive Cubane Paradigm ComplementChemistry - A European Journal, 2019, 25(11), 2729-2734,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 - 15 min, 0 °C; 30 min, 0 °C
1.2 rt
1.3 Reagents: Water
1.2 rt
1.3 Reagents: Water
リファレンス
- Direct Synthesis of 3-Acylindoles through Rhodium(III)-Catalyzed Annulation of N-Phenylamidines with α-Cl KetonesOrganic Letters, 2018, 20(23), 7645-7649,
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.3 12 h, rt
1.4 Reagents: Water ; rt
リファレンス
- Lewis Base-Catalyzed Amino-Acylation of Arylallenes via C-N Bond Cleavage: Reaction Development and Mechanistic StudiesACS Catalysis, 2020, 10(10), 5419-5429,
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide
リファレンス
- Further developments on the regioselective synthesis of 3-aroylindole derivatives from C-nitrosoaromatics and alkynones: a novel synthetic approach to pravadoline, JWH-073, indothiazinone analogues and related compoundsInternational Journal of Organic Chemistry, 2022, 12(3), 127-142,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 24 h, heated
リファレンス
- Synthesis of indoles through Rh(III)-catalyzed C-H cross-coupling with allyl carbonatesTetrahedron Letters, 2014, 55(11), 1859-1862,
合成方法 11
はんのうじょうけん
リファレンス
- Preparation of 3-aroyl-1-(2-morpholinoethyl)-1H-indoles as cannabinoid receptor agonists, United States, , ,
合成方法 12
はんのうじょうけん
リファレンス
- Synthesis of the Reverse Transcriptase Inhibitor L-737,126 and the CB2 Cannabinoid Receptor Agonist Pravadoline by a Copper-Catalyzed Intramolecular Cross-CouplingSynlett, 2013, 24(3), 389-393,
合成方法 13
はんのうじょうけん
リファレンス
- Preparation of 3-arylcarbonyl-1-aminoalkyl-1H-indole compounds for treatment of glaucoma, United States, , ,
合成方法 14
はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate
リファレンス
- The first high yield green route to a pharmaceutical in a room temperature ionic liquidGreen Chemistry, 2000, 2(6), 261-262,
合成方法 15
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Sodium hydride Solvents: Toluene
1.2 -
1.2 -
リファレンス
- Transfer of activation from indoles to alcohols: a new method for the synthesis of aminoethylindolesTetrahedron Letters, 1995, 36(12), 2029-32,
合成方法 16
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
リファレンス
- 2-Substituted-3-acylindoles through the palladium-catalyzed carbonylative cyclization of 2-alkynyltrifluoracetanilides with aryl halides and vinyl triflatesTetrahedron, 1994, 50(2), 437-52,
合成方法 17
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, rt
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Dimethylformamide ; rt; rt → 100 °C; 16 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Palladium-catalyzed cyclization reaction of N-(2-Haloaryl)alkynylimines: synthesis of 3-acylindoles using water as the sole solvent and oxygen sourceApplied Organometallic Chemistry, 2020, 34(4),,
合成方法 18
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Methanol ; 5 h, 70 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.3 0 °C; 12 h, 0 °C → rt
1.4 Reagents: Water ; rt
リファレンス
- Synthesis of metal-free 3-acylindole compound, China, , ,
合成方法 19
はんのうじょうけん
リファレンス
- Tandem Wittig - Reductive annulation decarboxylation approach for the synthesis of indole and 2-substituted indolesTetrahedron Letters, 2018, 59(19), 1851-1854,
合成方法 20
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ; rt → 100 °C; 24 h, 100 °C
リファレンス
- Application of organic trivalent iodine reagent iodosylbenzene sulfamate in preparation of N-protected 2-substituted indole compound, indometacin, zidometacin and pravadoline, China, , ,
Pravadoline Raw materials
- 4-(2-Bromoethyl)morpholine
- N-(2-Hydroxyethyl)morpholine
- 4-(2-Chloroethyl)morpholine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 1H-Indole, 3-(4-methoxybenzoyl)-2-methyl-1-(methylsulfonyl)-
- 2-Methyl-3-(4'-methoxybenzoyl)indole
- 4-(2-methanesulfonyloxyethyl)morpholine
- 4-Methoxyphenylmagnesium Bromide (0.5M in THF)
- 2-Methylindole
- 1H-Indole, 2-methyl-1-[2-(4-morpholinyl)ethyl]-
Pravadoline Preparation Products
Pravadoline 関連文献
-
Anurag Singh,Shreemoyee Kumar,Chandra M. R. Volla Org. Biomol. Chem. 2023 21 879
-
2. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880
-
Wei Sun,William A. T. Raimbach,Luke D. Elliott,Kevin I. Booker-Milburn,David C. Harrowven Chem. Commun. 2022 58 383
-
Shuklachary Karnakanti,Zhong-Lin Zang,Sheng Zhao,Pan-Lin Shao,Ping Hu,Yun He Chem. Commun. 2017 53 11205
-
Ruizhi Lai,Xiaohua Wu,Songyang Lv,Chen Zhang,Maoyao He,Yuncan Chen,Qiantao Wang,Li Hai,Yong Wu Chem. Commun. 2019 55 4039
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- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
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推奨される供給者
atkchemica
(CAS:92623-83-1)Pravadoline

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:92623-83-1)Pravadoline

清らかである:99%/99%/99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/50mg/100mg/500mg
価格 ($):163.0/366.0/542.0/863.0/1170.0/1567.0/3159.0